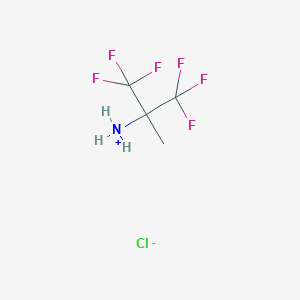

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride is a fluorinated amine compound known for its unique chemical properties. The presence of six fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride can be synthesized through the reaction of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol with ammonia in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the compound is produced using large-scale reactors where the reaction parameters are meticulously controlled. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various halides are employed.

Major Products:

Oxidation: Formation of hexafluoro-2-methyl-2-propanone.

Reduction: Formation of hexafluoro-2-methyl-2-propanamine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C4H6ClF6N

- Molecular Weight : 217.54 g/mol

- Synonyms : Hexafluoro-tert-butylamine hydrochloride; 1,1,1-Hexafluoro-2-methyl-2-propylamine hydrochloride.

The presence of fluorine atoms enhances the stability and reactivity of this compound, making it a valuable building block in synthetic chemistry.

Synthesis of Fluorinated Compounds

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride is utilized in the synthesis of various fluorinated compounds. Notably:

- It serves as a precursor for the preparation of (hexafluoro-tert-butyl)amine and molybdenum(VI) (hexafluoro-tert-butyl)imido complexes .

- The compound is also involved in the formation of ethyl zinc fluoroalkoxide complexes when reacted with diethyl zinc .

Materials Science

This compound is instrumental in developing novel materials with unique properties:

- It has been used to create cyclodextrin assemblies in solution, leading to the formation of crystalline solids with potential applications in drug delivery systems .

- The ability to form stable complexes with metals makes it useful in catalysis and material synthesis.

Proteomics Research

In the field of proteomics, this compound is employed as a biochemical reagent:

Case Studies and Research Findings

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with various enzymes and proteins. These interactions can alter the activity of the target molecules, leading to the desired chemical or biological effects.

Vergleich Mit ähnlichen Verbindungen

- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol

- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propylamine

- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propyl chloride

Uniqueness: 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride is unique due to its hydrochloride form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs.

Biologische Aktivität

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine hydrochloride (CAS No. 164364-08-3) is a fluorinated amine compound with unique chemical properties due to the presence of multiple fluorine atoms. This compound is primarily utilized in chemical synthesis and has garnered attention for its potential biological activity. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.

- Molecular Formula : C₄H₆ClF₆N

- Molecular Weight : 217.54 g/mol

- Appearance : Colorless to yellow clear liquid

- Boiling Point : 60-62 °C

- Density : 1.484 g/mL at 25 °C

Applications

The compound is used in various applications including:

- Synthesis of (hexafluoro-tert-butyl)amine.

- Formation of molybdenum(VI) complexes.

- Reactant in the preparation of ethyl zinc fluoroalkoxide complexes .

Toxicological Profile

This compound exhibits notable toxicological effects which are critical to understanding its biological activity:

The compound's toxicity profile indicates that it can cause significant harm through various exposure routes, necessitating careful handling and usage in laboratory settings.

Biological Studies

Recent studies have explored the biological implications of hexafluoro compounds, particularly focusing on their interactions with biological systems:

-

In Vitro Studies :

- Research indicates that hexafluoro compounds can influence cellular mechanisms through modulation of ion channels and receptor activity. For instance, fluorinated amines have been shown to affect neurotransmitter release in neuronal cells.

- Case Study - Neurotoxicity :

-

Environmental Impact :

- The environmental persistence of fluorinated compounds raises concerns regarding their accumulation and potential ecological effects. Studies have shown that these compounds can bioaccumulate in aquatic organisms, leading to toxic effects at higher trophic levels.

Eigenschaften

IUPAC Name |

(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F6N.ClH/c1-2(11,3(5,6)7)4(8,9)10;/h11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNGEYQTJPGMEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)(C(F)(F)F)[NH3+].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF6N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.